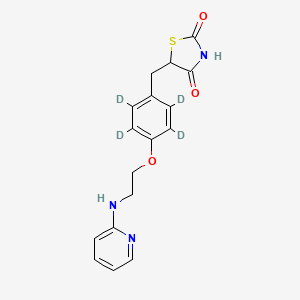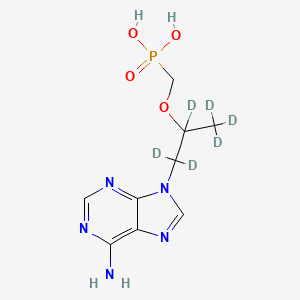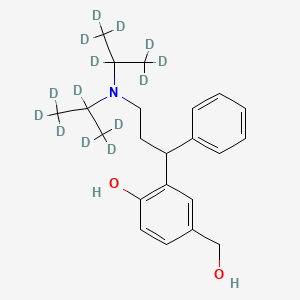
N1-Methoxymethyl picrinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Methoxymethyl picrinine is an indole alkaloid that can be isolated from the leaves of Alstonia scholaris . It is a type of compound that falls under the category of alkaloids .
Synthesis Analysis
The synthesis of N1-Methoxymethyl picrinine involves the isolation from the leaves of Alstonia scholaris . The 2,3-Secofernane triterpenoids, alstonic acids A and B, were isolated from the leaves of Alstonia scholaris together with an indole alkaloid, N1-Methoxymethyl picrinine .Molecular Structure Analysis
The molecular formula of N1-Methoxymethyl picrinine is C22H26N2O4 . The IUPAC name for this compound is 2H,12H-6,12a-Epoxy-2,7a-methanoindolo [2,3-a]quinolizine-14-carboxylic acid, 3-ethylidene-1,3,4,6,7,12b-hexahydro-12- (methoxymethyl)-, methyl ester, (2R,3E,5S,6S,7aR,12aR,12bS,14R) .Physical And Chemical Properties Analysis
N1-Methoxymethyl picrinine is a powder . It has a molecular weight of 382.5 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Ethnomedicinal Values
Alstonia scholaris, the plant from which N1-Methoxymethyl picrinine is derived, is well recognized in Indian Pharmacopoeia, British Pharmacopoeia, French Pharmacopoeia, British Pharmaceutical Codex, and The Ayurvedic Pharmacopoeia of India . It has been used to cure fever, pain, inflammation, cancer, respiratory, and skin disorders .
Pharmacological Activities
The plant has demonstrated numerous pharmacological activities. For example, strictamine isolated from this plant has shown an equipotent antiviral activity to that of acyclovir .
Phytochemistry
Nearly 169 alkaloids have been reported along with iridoids, coumarins, flavonoids, and steroids from this plant . The hydro-alcoholic extract of leaves contains N1-Methoxymethyl picrinine .
Clinical Significances
The clinical significance of N1-Methoxymethyl picrinine is yet to be fully explored. However, the plant from which it is derived has been used in traditional medicine for various ailments .
Patents
Despite over 100 patents and numerous pharmacological activities of A. scholaris, only one product has reached the market . This indicates a gap between the existing knowledge and the requisites for commercialization of A. scholaris derived products .
CNS Depressant Action
Picrinine, a related compound, has shown CNS depressant action . It is used in diarrhea of malarial origin and for chronic intermittent fevers suppressed by quinine .
Safety and Hazards
Orientations Futures
Despite over 100 patents and numerous pharmacological activities of Alstonia scholaris, only one product has reached the market . The discovery of new potent antiviral indole alkaloids like N1-Methoxymethyl picrinine will require structure-activity relationship studies with natural analogues of this scaffold . This indicates a gap between the existing knowledge and the requisites for commercialization of Alstonia scholaris derived products .
Mécanisme D'action
Target of Action
N1-Methoxymethyl picrinine is an indole alkaloid
Biochemical Pathways
It is known that it is an indole alkaloid, a class of compounds that often interact with various biochemical pathways . .
Result of Action
As an indole alkaloid, it may have various biological effects, but specific results of its action are currently unknown .
Action Environment
Like other chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and presence of other chemicals .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N1-Methoxymethyl picrinine involves the use of a multi-step reaction process. The starting materials are commercially available and can be easily obtained. The reaction steps involve the use of various reagents and solvents to achieve the desired product.", "Starting Materials": [ "Picrinine", "Formaldehyde", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reaction of picrinine with formaldehyde in methanol to form N1-formyl picrinine", "Step 2: Reduction of N1-formyl picrinine with sodium borohydride to form N1-hydroxymethyl picrinine", "Step 3: Methylation of N1-hydroxymethyl picrinine with methyl iodide in the presence of sodium hydroxide to form N1-methoxymethyl picrinine", "Step 4: Extraction of N1-methoxymethyl picrinine from the reaction mixture using ethyl acetate", "Step 5: Purification of the product using column chromatography to obtain pure N1-methoxymethyl picrinine" ] } | |
Numéro CAS |
1158845-78-3 |
Formule moléculaire |
C22H26N2O4 |
Apparence |
Powder |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)

